3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-6(10)5(3-9)8-7-4/h2,9H,3H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWDTVPERYLLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304713 | |
| Record name | NSC166903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17417-50-4 | |
| Record name | NSC166903 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC166903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The hydroxymethyl group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylated derivatives, reduced forms with different functional groups, and substituted compounds with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues, their substituents, properties, and activities:
Substituent Effects on Activity and Reactivity
Hydroxymethyl (-CH₂OH) vs. Carboxylic Acid (-COOH) :
- The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity compared to the carboxylic acid in 6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. This difference may influence solubility and interaction with biological targets (e.g., enzymes or receptors) .
- Commercial pricing reflects synthetic complexity: The carboxylic acid derivative is priced higher (€2,860/g) than the hydroxymethyl analogue (€1,488/500 mg), likely due to additional purification steps .
Methyl (-CH₃) vs. Aromatic Substituents :
- The anti-inflammatory activity of 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC₅₀: 11.6 μM) suggests that aromatic substituents enhance bioactivity compared to simple alkyl groups .
- In contrast, the methyl group in the target compound may prioritize metabolic stability over potency.
Triazine vs. Dihydropyridazinone Cores :
- Triazine derivatives (e.g., D1) exhibit antimicrobial properties by disrupting bacterial predation resistance, whereas dihydropyridazinones are more associated with eukaryotic cell targets (e.g., anti-inflammatory or antitumor effects) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Cyclocondensation of hydrazine derivatives with β-keto esters under acidic or basic conditions. For example, refluxing precursor intermediates (e.g., substituted pyridazinones) in pyridine with aromatic amines can yield dihydropyridazinone derivatives .
- Route 2 : Alkynylation followed by cyclization. Substituted pyridazinones can undergo alkynylation using KOH in dioxane/water mixtures, followed by thermal cyclization to form fused heterocycles .
- Optimization Tips :
- Solvent Selection : Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution in cyclization steps .
- Temperature Control : Reflux conditions (100–120°C) improve reaction rates but may require neutralization with HCl for product isolation .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one?
- Key Techniques :
- NMR Spectroscopy : H NMR for identifying hydroxymethyl protons (δ 4.2–4.5 ppm) and dihydropyridazinone ring protons (δ 6.0–7.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 181.0845 for CHNO) .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) and detect impurities .
Advanced Research Questions
Q. How does the hydroxymethyl substituent influence the compound’s reactivity in nucleophilic addition or oxidation reactions?
- Mechanistic Insights :
- The hydroxymethyl group (-CHOH) enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., esterification or etherification). Steric effects may slow reactions compared to unsubstituted analogs .
- Oxidation with MnO converts -CHOH to a carbonyl group, enabling further functionalization (e.g., forming ketones for coupling reactions) .
Q. What strategies are effective for impurity profiling during pharmaceutical synthesis of this compound?
- Approaches :
- Forced Degradation Studies : Expose the compound to heat (80°C), light (UV), and acidic/alkaline conditions to identify degradation products (e.g., dehydrogenation to pyridazinone derivatives) .
- LC-MS/MS : Detect trace impurities (e.g., 4-Methyl-5,11-dihydro-6H-dipyridodiazepin-6-one at m/z 214.0982) using reference standards .
- Regulatory Alignment : Follow ICH Q3A guidelines for qualification thresholds (<0.15% for unknown impurities) .
Q. Can computational methods predict the tautomeric stability or electronic properties of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one?
- Methodology :
- DFT Calculations : Optimize tautomeric structures (e.g., 1,4-dihydro vs. 1,6-dihydro forms) using B3LYP/6-31G(d) basis sets. The 1,4-dihydro form is typically more stable due to conjugated resonance .
- Molecular Electrostatic Potential (MESP) Maps : Visualize electron-rich regions (e.g., carbonyl oxygen) for predicting hydrogen-bonding interactions in crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
